beta-Alanine Benzyl Ester p-Toluenesulfonate
CAS No.: 27019-47-2
Cat. No.: VC21539455
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27019-47-2 |
|---|---|
| Molecular Formula | C17H21NO5S |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | FRHWYVGCFUQMJR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |
Introduction
Chemical Identity and Structural Properties
Beta-Alanine Benzyl Ester p-Toluenesulfonate is a salt compound consisting of benzyl 3-aminopropanoate and p-toluenesulfonic acid. It is characterized by specific chemical and physical properties that make it suitable for various applications in chemical synthesis.
Basic Identification Parameters
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 27019-47-2 |
| Molecular Formula | C17H21NO5S |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | Benzyl 3-aminopropanoate 4-methylbenzenesulfonate |
The compound consists of two component structures - benzyl 3-aminopropanoate (CID 1116164) and p-toluenesulfonic acid (CID 6101) .
Physical Properties
The physical characteristics of beta-Alanine Benzyl Ester p-Toluenesulfonate provide important information for handling and application:
| Property | Description |
|---|---|
| Physical Form | Powder to crystal |
| Color | White to Orange to Green |
| Melting Point | 138-139°C |
| Water Solubility | Very faint turbidity in hot water |
Synthesis and Preparation
The synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves a two-step process that combines esterification with salt formation.
Synthetic Pathways
The preparation of this compound generally follows established organic chemistry procedures:
-
Esterification of beta-alanine with benzyl alcohol to form beta-alanine benzyl ester
-
Reaction with p-toluenesulfonic acid to form the p-toluenesulfonate salt
This synthetic route yields the desired compound with high purity when conducted under appropriate conditions .
Quality Parameters
Commercial preparations of beta-Alanine Benzyl Ester p-Toluenesulfonate typically meet specific quality standards:
| Parameter | Specification |
|---|---|
| Purity | ≥98.0% by HPLC and titration analysis |
| Form | Crystalline material |
| Analysis Method | High-performance liquid chromatography (HPLC) |
Chemical Reactivity and Stability
Understanding the reactivity and stability profile of beta-Alanine Benzyl Ester p-Toluenesulfonate is crucial for its proper use in research and chemical synthesis.
Stability Considerations
The compound requires specific storage conditions to maintain its chemical integrity:
| Storage Parameter | Recommendation |
|---|---|
| Environment | Inert atmosphere |
| Temperature | Store in freezer, under -20°C or 2°C to 8°C |
| Light Sensitivity | Protect from light (implied by storage recommendations) |
Chemical Reactions
Beta-Alanine Benzyl Ester p-Toluenesulfonate participates in several important chemical transformations:
-
Hydrolysis reactions under acidic or basic conditions
-
Coupling reactions in peptide synthesis
-
Nucleophilic substitution reactions
These reactions form the basis for its utility in chemical research and synthetic applications .
Applications in Research and Industry
Beta-Alanine Benzyl Ester p-Toluenesulfonate has found applications in various research fields, particularly in peptide chemistry and pharmaceutical development.
Peptide Synthesis
As a protected form of beta-alanine, this compound serves as a valuable building block in the synthesis of peptides and peptidomimetics:
| Application | Function |
|---|---|
| Peptide Building Block | Provides protected beta-alanine residue for incorporation into peptide sequences |
| Acyl Donor | Acts as an acyl donor in peptide coupling reactions |
| Protection Strategy | Offers benzyl ester protection of the carboxyl group during synthesis |
Pharmaceutical Research
The compound has potential applications in pharmaceutical research:
-
Synthesis of beta-alanine-containing drug candidates
-
Preparation of modified amino acid derivatives
-
Development of peptide-based therapeutics
Nomenclature and Identification Systems
Beta-Alanine Benzyl Ester p-Toluenesulfonate is known by various names and identifiers in scientific literature and commercial catalogs.
Common Synonyms
The compound has several synonyms used in scientific and commercial contexts:
-
H-beta-Ala-Obzl.TosOH
-
Benzyl 3-aminopropanoate 4-methylbenzenesulfonate
-
beta-Alanine benzyl ester p-toluenesulfonate salt
Database Identifiers
Multiple database systems provide identifiers for this compound:
Analytical Methods and Characterization
Various analytical techniques are employed to characterize and confirm the identity and purity of beta-Alanine Benzyl Ester p-Toluenesulfonate.
Spectroscopic Methods
Spectroscopic techniques provide structural confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination, with typical commercial preparations achieving 98.0% purity .
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